molecular formula C21H27N3 B14136969 9-(4-(4-Methylpiperazin-1-yl)butyl)-9H-carbazole

9-(4-(4-Methylpiperazin-1-yl)butyl)-9H-carbazole

Cat. No.: B14136969
M. Wt: 321.5 g/mol
InChI Key: PVKACAYUNAUUFO-UHFFFAOYSA-N
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Description

9-(4-(4-Methylpiperazin-1-yl)butyl)-9H-carbazole is a complex organic compound that belongs to the class of carbazole derivatives. Carbazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the piperazine moiety in this compound further enhances its pharmacological potential, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4-(4-Methylpiperazin-1-yl)butyl)-9H-carbazole typically involves multiple steps, starting with the preparation of the carbazole core. One common method is the cyclization of 1,2-diamine derivatives with sulfonium salts . The piperazine moiety can be introduced through the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The final step involves the coupling of the piperazine derivative with the carbazole core under suitable reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

9-(4-(4-Methylpiperazin-1-yl)butyl)-9H-carbazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

9-(4-(4-Methylpiperazin-1-yl)butyl)-9H-carbazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 9-(4-(4-Methylpiperazin-1-yl)butyl)-9H-carbazole involves its interaction with specific molecular targets and pathways. The piperazine moiety is known to interact with various receptors and enzymes, modulating their activity. The compound may exert its effects through the inhibition of specific enzymes or the activation of certain receptors, leading to the desired pharmacological outcomes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-(4-(4-Methylpiperazin-1-yl)butyl)-9H-carbazole is unique due to the combination of the carbazole core and the piperazine moiety. This structural feature imparts distinct pharmacological properties, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C21H27N3

Molecular Weight

321.5 g/mol

IUPAC Name

9-[4-(4-methylpiperazin-1-yl)butyl]carbazole

InChI

InChI=1S/C21H27N3/c1-22-14-16-23(17-15-22)12-6-7-13-24-20-10-4-2-8-18(20)19-9-3-5-11-21(19)24/h2-5,8-11H,6-7,12-17H2,1H3

InChI Key

PVKACAYUNAUUFO-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CCCCN2C3=CC=CC=C3C4=CC=CC=C42

Origin of Product

United States

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